molecular formula C11H11ClN2O2 B13289895 Methyl 2-amino-2-(5-chloro-1H-indol-3-yl)acetate

Methyl 2-amino-2-(5-chloro-1H-indol-3-yl)acetate

Cat. No.: B13289895
M. Wt: 238.67 g/mol
InChI Key: CDUJJQPHIAKHGB-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(5-chloro-1H-indol-3-yl)acetate is a compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their presence in many natural products and their potential therapeutic applications . This compound, in particular, features a chloro-substituted indole ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(5-chloro-1H-indol-3-yl)acetate typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(5-chloro-1H-indol-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

Scientific Research Applications

Methyl 2-amino-2-(5-chloro-1H-indol-3-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(5-chloro-1H-indol-3-yl)acetate involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-(5-fluoro-1H-indol-3-yl)acetate
  • Methyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate
  • Methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate

Uniqueness

Methyl 2-amino-2-(5-chloro-1H-indol-3-yl)acetate is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity compared to other halogen-substituted indole derivatives .

Properties

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

methyl 2-amino-2-(5-chloro-1H-indol-3-yl)acetate

InChI

InChI=1S/C11H11ClN2O2/c1-16-11(15)10(13)8-5-14-9-3-2-6(12)4-7(8)9/h2-5,10,14H,13H2,1H3

InChI Key

CDUJJQPHIAKHGB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CNC2=C1C=C(C=C2)Cl)N

Origin of Product

United States

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